
3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from simple aromatic compounds.
One potential route starts with the synthesis of the 1,2,4-oxadiazole ring system, a heterocyclic compound, followed by its functionalization with a trifluoromethyl phenyl group.
Concurrently, a quinazoline-2,4-dione core is prepared, which may involve reactions such as cyclization and amidation.
The final assembly of the compound requires linking the pentyl group to the quinazoline core and attaching the oxadiazole system through a methyl bridge. Reactions often utilize catalysts, bases, and solvents like DMF (dimethylformamide).
Industrial Production Methods
Industrial production involves scaling up these reactions, often in batch or flow reactors.
Precise control of temperature, pressure, and reaction time is crucial to maximize yield and purity.
Post-synthesis purification steps include crystallization, distillation, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: : Can involve the transformation of certain functional groups within the molecule, affecting the oxadiazole ring or the quinazoline core.
Reduction: : Potential for reduction reactions particularly in the quinazoline dione moiety, leading to variations in oxidation states.
Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at positions adjacent to the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO4 or CrO3 under acidic conditions.
Reduction: : Employing reducing agents such as LiAlH4 or NaBH4 in solvents like THF or ethanol.
Substitution: : Using nucleophiles or electrophiles under specific conditions, often in solvents like acetone, dichloromethane, or water.
Major Products
Oxidation and reduction can yield oxidized or reduced derivatives of the compound, potentially altering biological activity.
Substitution reactions can introduce new functional groups, tailoring the molecule’s properties for specific applications.
科学研究应用
Chemistry: : The compound's unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Due to its structural complexity, it can serve as a model for interactions within biological systems, aiding drug discovery and design.
Medicine: : Potential for development as a pharmaceutical agent, targeting diseases where modulation of specific pathways is beneficial.
Industry: : Useful in materials science, potentially as a precursor or component in the synthesis of advanced materials with desired properties.
作用机制
The mechanism involves interactions with biological molecules, likely targeting specific enzymes or receptors due to the structure of the quinazoline and oxadiazole rings.
These interactions can modulate molecular pathways, affecting cellular functions such as proliferation, apoptosis, or signal transduction.
相似化合物的比较
Uniqueness
The combination of a quinazoline core with an oxadiazole ring system and a trifluoromethyl phenyl group is distinctive, potentially conferring unique biological and chemical properties.
Similar Compounds
Quinazoline Derivatives: : Such as 4-anilinoquinazolines, commonly explored in cancer therapy due to their ability to inhibit specific kinases.
Oxadiazole Derivatives: : Used in various applications from agrochemicals to pharmaceuticals due to their bioactive potential.
Trifluoromethyl Aromatic Compounds: : Often seen in drug molecules for their enhanced metabolic stability and lipophilicity.
属性
CAS 编号 |
1207020-40-3 |
|---|---|
分子式 |
C23H21F3N4O3 |
分子量 |
458.441 |
IUPAC 名称 |
3-pentyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H21F3N4O3/c1-2-3-6-13-29-21(31)17-7-4-5-8-18(17)30(22(29)32)14-19-27-20(28-33-19)15-9-11-16(12-10-15)23(24,25)26/h4-5,7-12H,2-3,6,13-14H2,1H3 |
InChI 键 |
KGGFYDYSRHUYFE-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2578300.png)
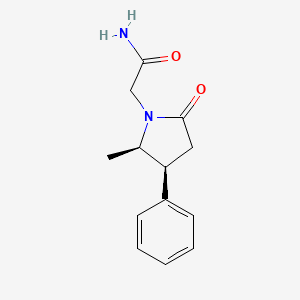
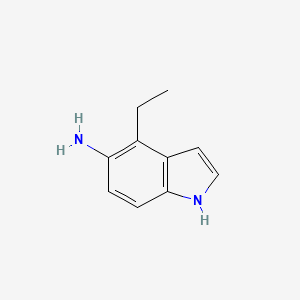
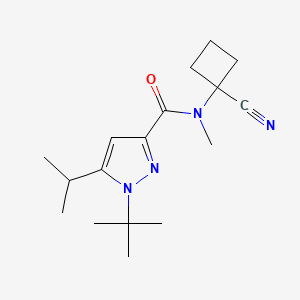

![(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol](/img/structure/B2578309.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)
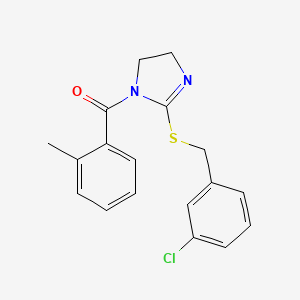
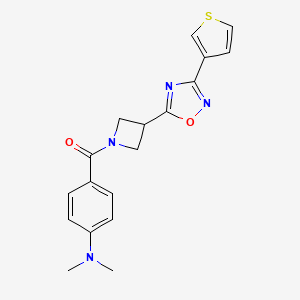
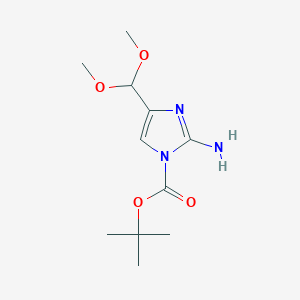
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)
![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)
